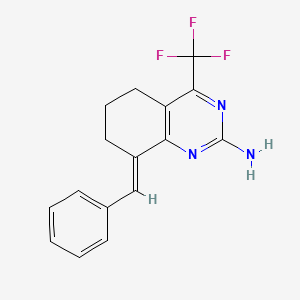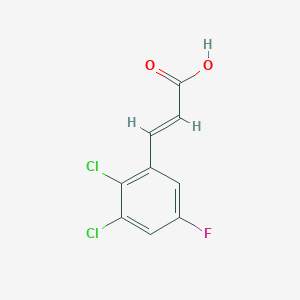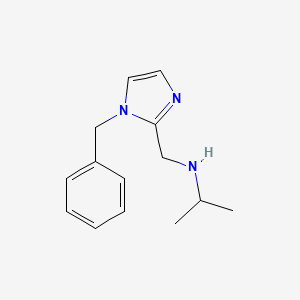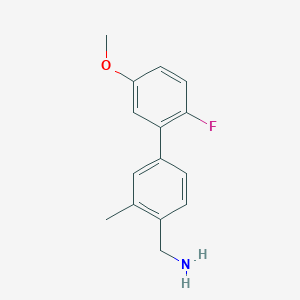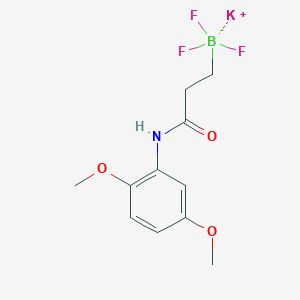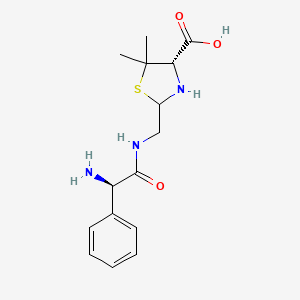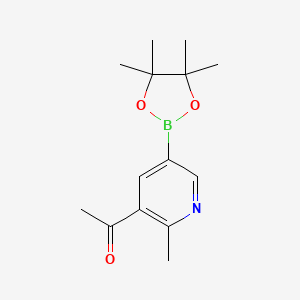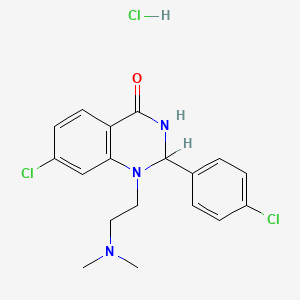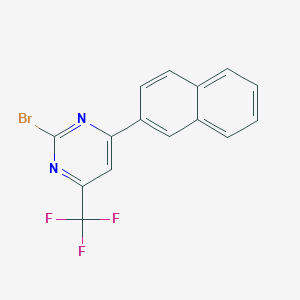
(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by its unique structure, which includes an ethyl group, two methoxy groups, and a styryl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-1,3-dimethoxybenzene and styrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the styryl group. Common catalysts include palladium or platinum-based catalysts.
Reaction Mechanism: The reaction proceeds through a series of steps, including the formation of an intermediate complex, followed by the elimination of by-products to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
- (E)-2-ethyl-1,3-dimethoxy-4-styrylbenzene
- (E)-2-ethyl-1,3-dimethoxy-6-styrylbenzene
Comparison:
- Structural Differences: The position of the styryl group on the benzene ring differentiates these compounds.
- Unique Properties: (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene may exhibit unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2-ethyl-1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-4-16-17(19-2)12-15(13-18(16)20-3)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3/b11-10+ |
Clave InChI |
GCLIEKXKCFWRKF-ZHACJKMWSA-N |
SMILES isomérico |
CCC1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC |
SMILES canónico |
CCC1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


